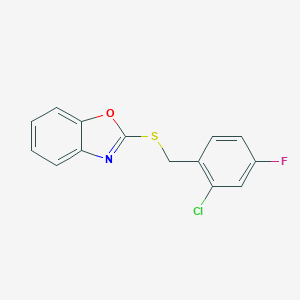![molecular formula C18H14Cl2N4OS3 B283984 N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide, also known as CPTH, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH is a thiazole-based compound that has shown promising results in various studies for its ability to inhibit the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs).
Mécanisme D'action
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide inhibits the activity of HATs and HDACs by binding to their active sites, leading to the alteration of histone acetylation and gene expression. The inhibition of HATs and HDACs by this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3, which play a critical role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to modulate immune responses and inflammation, making it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for HATs and HDACs. This compound has also been shown to exhibit low toxicity in animal models, making it a potential candidate for clinical trials. However, this compound has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, this compound has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the development of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide as a therapeutic agent. One potential direction is the development of more potent analogs of this compound that exhibit improved solubility and bioavailability. Another direction is the development of combination therapies that target multiple pathways involved in disease pathogenesis. Additionally, the elucidation of the molecular mechanisms underlying the anti-tumor and neuroprotective effects of this compound could provide insights into the development of novel therapies for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide involves the reaction of 4-chlorophenyl isothiocyanate with 4-(4-chlorophenyl)-2-aminothiazole to form the intermediate compound, which is then reacted with N-acetyl hydrazine to produce the final product. The purity of this compound can be achieved by recrystallization or column chromatography. The yield of the synthesis process is typically around 50%.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. This compound is a potent inhibitor of HATs and HDACs, which play a critical role in regulating gene expression, chromatin structure, and cellular processes. The dysregulation of HATs and HDACs has been implicated in the development and progression of various diseases, making them attractive targets for drug development.
Propriétés
Formule moléculaire |
C18H14Cl2N4OS3 |
|---|---|
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]thiourea |
InChI |
InChI=1S/C18H14Cl2N4OS3/c19-12-3-1-11(2-4-12)15-9-27-18(22-15)28-10-16(25)23-24-17(26)21-14-7-5-13(20)6-8-14/h1-9H,10H2,(H,23,25)(H2,21,24,26) |
Clé InChI |
KIDPVKSWVHKDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=N2)SCC(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenoxy}acetamide](/img/structure/B283901.png)
![6-Amino-4-{3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283902.png)
![6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283903.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283904.png)
![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)

